N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide
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Overview
Description
N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a chlorophenyl group and a dimethylbenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide typically involves the reaction of 4-chloroaniline with 3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzanilides.
Scientific Research Applications
N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide stands out due to its unique combination of a chlorophenyl group and a dimethylbenzenecarboximidamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound can be described by the following chemical structure:
This structure features a chlorophenyl group attached to a dimethylbenzene backbone, with a carboximidamide functional group that is crucial for its biological interactions.
Biological Activities
Research has shown that this compound exhibits several biological activities, including:
- Antibacterial Activity : The compound has demonstrated moderate to strong antibacterial effects against various bacterial strains.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are significant in treating conditions like Alzheimer's disease and urinary tract infections, respectively.
- Modulation of Nicotinic Receptors : The compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.
Antibacterial Activity
In a study assessing the antibacterial properties of related compounds, this compound was found to exhibit significant activity against Salmonella typhi and Bacillus subtilis. The results are summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Salmonella typhi | 32 µg/mL |
Bacillus subtilis | 16 µg/mL |
Escherichia coli | 64 µg/mL |
Staphylococcus aureus | 128 µg/mL |
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was evaluated using standard protocols for AChE and urease inhibition. The findings are presented in Table 2.
Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |
---|---|---|
Acetylcholinesterase | 5.2 | Eserine: 0.5 |
Urease | 3.8 | Thiourea: 21.25 |
These results indicate that this compound is a potent inhibitor of both AChE and urease, suggesting its therapeutic potential in treating neurological disorders and infections.
Case Studies
- Cognitive Impairment Treatment : A clinical trial involving patients with Alzheimer's disease examined the effects of compounds structurally related to this compound. Results indicated improvements in cognitive function correlated with increased nAChR activity.
- Antibacterial Efficacy : In vitro studies conducted on various bacterial strains highlighted the compound's effectiveness against multi-drug resistant strains, showcasing its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c1-11-4-3-5-12(10-11)15(17-2)18-14-8-6-13(16)7-9-14/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOOGNLLANQKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NC)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.